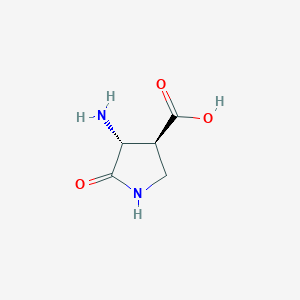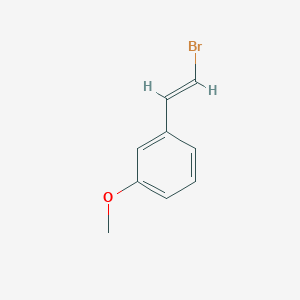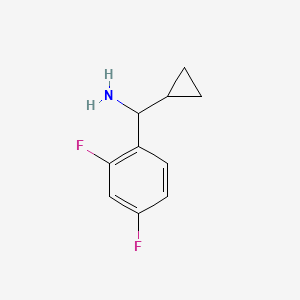
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a dodecadienyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran typically involves the esterification reaction between the corresponding alcohol and acid or acid anhydride . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated compounds.
Applications De Recherche Scientifique
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its characteristic aroma.
Mécanisme D'action
The mechanism of action of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran: Known for its unique structure and applications.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-furan: Similar structure but with a furan ring instead of a pyran ring.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-thiopyran: Contains a thiopyran ring, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of a tetrahydropyran ring and a dodecadienyl side chain, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
37935-49-2 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-[(8E,10E)-dodeca-8,10-dienoxy]oxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h2-5,17H,6-16H2,1H3/b3-2+,5-4+ |
Clé InChI |
PDBJRNWOKYKKQY-MQQKCMAXSA-N |
SMILES isomérique |
C/C=C/C=C/CCCCCCCOC1CCCCO1 |
SMILES canonique |
CC=CC=CCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)

![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)


![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)

![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)

